ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a heterocyclic compound featuring a fused pyrrolo-pyridine core with an amino group at position 3 and an ethyl ester at position 2. This molecule serves as a critical intermediate in medicinal chemistry, particularly for synthesizing polycyclic scaffolds targeting G protein-coupled receptors (GPCRs) and other biologically active compounds . Its structural uniqueness lies in the [3,2-c] ring fusion pattern and the 3-amino substituent, which differentiates it from related pyrrolopyridine derivatives.
Properties
IUPAC Name |
ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZYQQZTDHYVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Heck Cyclization
Palladium-catalyzed intramolecular Heck reactions enable efficient annulation of bromopyridine-pyrrole intermediates. For example, treatment of ethyl 5-bromo-3-nitropyrrole-2-carboxylate with Pd(OAc) and PPh in DMF at 120°C generates the fused bicyclic system in 78% yield. Key advantages include regioselectivity and compatibility with nitro groups, which later serve as precursors for the C3-amino moiety.
Table 1: Intramolecular Heck Cyclization Conditions
| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 5-bromo-3-nitropyrrole-2-carboxylate | Pd(OAc)/PPh | DMF | 120 | 78 |
| Ethyl 4-iodo-3-aminopyrrole-2-carboxylate | PdCl(dppf) | THF | 80 | 65 |
Acid-Catalyzed Cyclocondensation
Condensation of ethyl 3-aminopyrrole-2-carboxylate with α,β-unsaturated ketones under acidic conditions provides an alternative route. For instance, reacting the pyrrole derivative with methyl vinyl ketone in HCl/EtOH (1:1) at reflux for 6 hours achieves 72% conversion. This method avoids transition metals but requires precise pH control to prevent decomposition.
Amino Group Introduction and Protection
The C3-amino group is introduced via reduction of nitro intermediates or direct nucleophilic substitution.
Catalytic Hydrogenation of Nitro Groups
Nitro-to-amine reduction using H and Pd/C (10 wt%) in ethanol at 25°C quantitatively converts ethyl 3-nitro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate to the target amine. Raney Ni under 3 atm H achieves similar results but with longer reaction times (12 hours vs. 2 hours for Pd/C).
Table 2: Nitro Reduction Efficiency
| Catalyst | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 1 | 2 | 98 |
| Raney Ni | 3 | 12 | 95 |
Protecting Group Strategies
To prevent undesired side reactions during functionalization, the NH group is often protected:
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SEM Protection : Treatment with 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) and NaH in DMF at 0°C affords the SEM-protected derivative in 89% yield.
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Boc Protection : Di-tert-butyl dicarbonate (BocO) with DMAP in THF installs the Boc group quantitatively at room temperature.
Esterification and Functional Group Interconversion
Ester Synthesis via Trichloroacetyl Intermediates
Reaction of pyrrole-2-carboxylic acid with trichloroacetyl chloride in anhydrous ether, followed by ethanolysis, generates the ethyl ester in 85% yield. This method is scalable and avoids harsh acidic conditions that could degrade the amino group.
Amidation and Hydrolysis
The ethyl ester serves as a handle for further derivatization:
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Amidation : Treatment with methylamine in methanol at 25°C for 4 hours converts the ester to the corresponding amide in 92% yield.
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Hydrolysis : Basic hydrolysis (2.5 N NaOH, 50°C, 30 min) yields the carboxylic acid, which is isolable as a sodium salt (mp 215–217°C).
Optimization and Process Chemistry
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates C4-amination. For example, reacting SEM-protected ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate with cyclohexylamine in NMP at 160°C for 20 minutes under microwave conditions achieves 88% yield, compared to 12 hours conventionally.
Solvent and Base Effects
Solvent polarity critically impacts reaction outcomes:
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DMA vs. DMF : DMA enhances alkylation yields by 15% due to better solubility of NaH.
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Base Selection : CsCO outperforms KCO in Pd-catalyzed couplings, achieving 95% vs. 72% conversion.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrrolopyridine core and anti-periplanar orientation of the ester and amino groups (torsion angle = 178.2°).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolopyridine Core
Halogenated Derivatives
- Ethyl 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-70-1) Structural Differences: Bromine substitution at position 5 and [2,3-c] ring fusion (vs. 3-amino in the target compound). Applications: Used as a key intermediate in drug candidates due to its reactivity in cross-coupling reactions . Yield: Synthesized via palladium-catalyzed coupling (72% yield) .
- Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 800401-62-1) Similarity Score: 0.86 (vs. 0.77 for the target compound) .
Alkoxy and Amino Derivatives
- Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Synthesis: 85% yield via hydrogenation and NaOH-mediated hydrolysis . Role: Methoxy groups improve metabolic stability but lack the nucleophilic properties of amino groups.
Ring Fusion Isomerism
- Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 800401-64-3) Similarity Score: 0.77 . Key Difference: Lacks the 3-amino group, reducing its utility in hydrogen-bond-driven interactions. Molecular Weight: 190.20 (vs. 205.21 for the target compound) .
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
Saturated and Hydrogenated Derivatives
Research Findings and Data Tables
Table 1. Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight | Similarity Score | Key Substituent | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 181284-32-2 | 205.21 | N/A | 3-NH2 | N/A |
| Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 800401-70-1 | 283.11 | 0.86 | 5-Br | 72 |
| Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | N/A | 220.23 | N/A | 5-OCH3 | 85 |
| Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 800401-64-3 | 190.20 | 0.77 | None | 60 |
Biological Activity
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, particularly its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H10N2O2
- CAS Number : 17288-32-3
The compound features a pyrrolo[3,2-c]pyridine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The effectiveness of this compound can be evaluated through its IC50 values, which measure the concentration required to inhibit cell growth by 50%.
These results indicate that the compound exhibits significant antiproliferative properties, particularly against HeLa and MDA-MB-231 cells, which are commonly used in cancer research.
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
- Induction of Apoptosis : Studies suggest that this compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
- Interaction with Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyridine derivatives, including this compound. For example:
- A study evaluated the structure-activity relationship (SAR) of various pyridine derivatives and found that modifications at the amino group significantly enhanced antiproliferative activity against cancer cell lines .
- Another research highlighted the potential of this compound as a lead structure for developing new anticancer agents due to its favorable pharmacokinetic properties and low toxicity profiles in preliminary assays .
Q & A
Q. Table 1: Representative Yields in Analogous Syntheses
| Reaction Step | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Acylation of pyrrole core | 23–28 | 3-Fluoro-2-iodobenzoyl chloride, RT, DCM | |
| Cyclization to fused ring | 21–72 | Microwave-assisted, 120°C, DMF |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR: Key signals include the ethyl ester quartet (δ 4.21–4.27 ppm, J = 7.2 Hz) and aromatic protons (δ 6.32–7.80 ppm) for the pyrrolopyridine core .
- ESIMS: Molecular ion peaks ([M+1]+) at m/z 402.2 (derivatives) confirm mass consistency .
- 2D NMR (HSQC, HMBC): Resolves ambiguity in NH and NH2 proton assignments, especially for tautomeric forms .
Advanced: How can researchers design biological activity assays for derivatives of this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or antimicrobial targets due to structural similarity to pyrazolo[3,4-b]pyridines with reported activity .
- Assay Design:
- Data Validation: Compare IC50 values against control compounds (e.g., ciprofloxacin) to assess potency .
Advanced: What computational strategies can predict reactivity or optimize synthetic routes?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model transition states for cyclization steps .
- Reaction Path Search Tools: Implement artificial force-induced reaction (AFIR) methods to identify low-energy pathways .
- Machine Learning: Train models on reaction databases to predict optimal solvents/catalysts for novel analogs .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) | Deviation |
|---|---|---|---|
| DFT Transition State | 68 | 72 | +4 |
| AFIR Pathway | 55 | 58 | +3 |
Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 21% vs. 72%)?
Methodological Answer:
- Parameter Audit: Compare reaction scales (mmol vs. molar), purity of starting materials, and workup methods .
- Characterization Rigor: Validate products via HPLC (≥98% purity thresholds) to exclude impurities skewing yield calculations .
- Reproducibility Tests: Repeat reactions under identical conditions (e.g., anhydrous DMF, inert atmosphere) to isolate variables .
Advanced: What crystallographic methods validate the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve disorder in fused rings (e.g., R factor ≤0.054) using Mo-Kα radiation (λ = 0.71073 Å) .
- Torsion Angle Analysis: Confirm planarity of the pyrrolopyridine core (e.g., −179.24° dihedral angles) .
- Cambridge Structural Database (CSD): Compare packing motifs (e.g., π-π stacking distances) with analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
